

The Occurrence and Analysis of Carquejol in Baccharis Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carquejol
Cat. No.:	B3061002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol, a rare monoterpenoid with an o-menthane skeleton, and its derivative, carquejyl acetate, are significant secondary metabolites found within the essential oils of certain Baccharis species.^[1] These compounds are of particular interest to the pharmaceutical and fragrance industries due to their potential biological activities and distinct aromatic properties. ^[2] This technical guide provides a comprehensive overview of the natural sources of **carquejol** in the Baccharis genus, detailing quantitative data, experimental protocols for its extraction and analysis, and visual workflows to aid in research and development.

The genus Baccharis, belonging to the Asteraceae family, is widely distributed in the Americas, with several species, commonly known as "carqueja," being used in traditional medicine for treating various ailments, including gastrointestinal, hepatic, and inflammatory disorders.^{[1][3]} The chemical composition of the essential oils from these plants can vary significantly, with **carquejol** and its acetate being hallmark constituents of species such as Baccharis trimera (syn. B. genistelloides).^{[1][4]}

Quantitative Analysis of Carquejol in Baccharis Species

The concentration of **carquejol** and its derivatives can fluctuate based on the specific *Baccharis* species, geographical location, and seasonal variations. The following table summarizes the quantitative data reported in the literature for the presence of **carquejol** and carquejyl acetate in the essential oils of different *Baccharis* species.

Baccharis Species	Compound	Concentration (%) in Essential Oil	Plant Part	Geographic Origin	Reference
<i>Baccharis trimera</i> (Less.) DC.	Carquejol	0.5	Aerial Parts	Uruguay	[1]
Carquejyl Acetate		71.4	Aerial Parts	Uruguay	[1]
<i>Baccharis genistelloides</i> Pers.	Carquejol	2.3	Essential Oil	Brazil	[5]
Carquejyl Acetate		69.0	Essential Oil	Brazil	[5]
<i>Baccharis</i> sp.	Carquejol	Not Observed	-	Rio de Janeiro, Brazil	[3] [6]
Carquejyl Acetate	Not Observed	-		Rio de Janeiro, Brazil	[3] [6]

It is noteworthy that while *B. trimera* and *B. genistelloides* are rich sources of these compounds, other species within the same genus may not produce them at detectable levels. [\[3\]](#)[\[6\]](#)

Experimental Protocols

The extraction and analysis of **carquejol** from Baccharis species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies based on established protocols.

Essential Oil Extraction by Hydrodistillation

This method is widely used for extracting volatile compounds from plant material.

- Plant Material Preparation:

- Collect the aerial parts (stems and leaves) of the Baccharis species.
- The plant material can be either fresh or air-dried at room temperature (e.g., $28 \pm 2^{\circ}\text{C}$) in a shaded area.^[3]

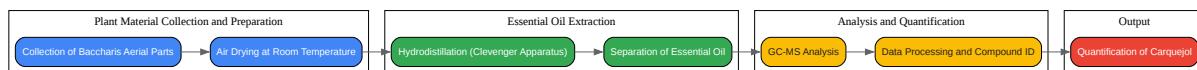
- Hydrodistillation Procedure:

- Place a known quantity of the prepared plant material (e.g., 30 kg of fully air-dried material) into a Clevenger-type apparatus.^[1]
- Add a sufficient volume of water to the flask.
- Heat the flask to boiling and continue the hydrodistillation for a set period, typically 4 hours, to ensure the complete extraction of volatile oils.^{[3][6]}
- Collect the essential oil, which will separate from the aqueous layer.

- Post-Extraction Handling:

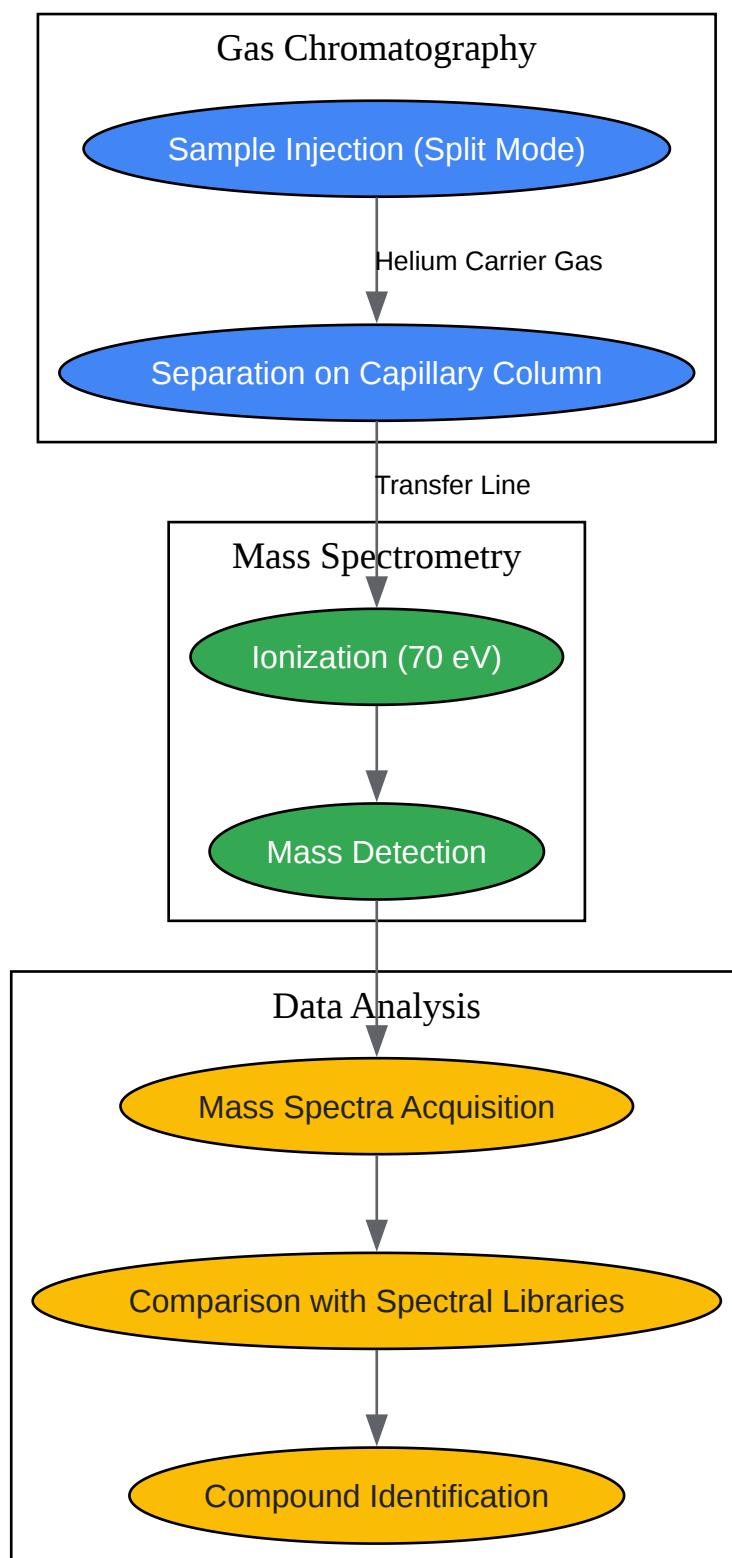
- To preserve the integrity of the essential oil, add anhydrous sodium sulfate and an antioxidant like butylated hydroxytoluene (BHT).^[1]
- Store the extracted oil in an amber-colored flask at low temperatures (e.g., 4°C) until further analysis.^[1]

Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

- Instrumentation:
 - A gas chromatograph coupled with a mass spectrometer is required. A common setup includes a Shimadzu QP 5050 or a Hewlett Packard 6890 GC with a 5973 mass selective detector.[1][3]
- Chromatographic Conditions:
 - Capillary Column: A non-polar column, such as a DB-5 or HP-5MS (5% phenylmethylsiloxane), is typically used. A common dimension is 30 m x 0.25 mm internal diameter x 0.25 μ m film thickness.[1][3]
 - Carrier Gas: Helium is the most frequently used carrier gas, with a flow rate of approximately 1.0 to 1.7 mL/min.[1][3]
 - Injector and Detector Temperatures: The injector temperature is typically set to 240-250°C, and the detector (MS interface) temperature to 230-275°C.[1][3]
 - Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. A representative program is as follows:
 - Initial temperature of 60°C, hold for a few minutes.
 - Ramp up to 240°C at a rate of 3°C/min.[3][6]
- Mass Spectrometry Conditions:
 - Ionization Energy: Typically 70 eV.[1]

- Ion Source Temperature: Maintained at around 280°C.[1]
- Compound Identification:
 - The identification of **carquejol** and other compounds is achieved by comparing their mass spectra and Kovats retention indices (IK) with those of known compounds reported in spectral libraries (e.g., NIST, Wiley) and the literature.[3][6]


Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and analysis of **Carquejol**.

[Click to download full resolution via product page](#)

Caption: Detailed steps in the GC-MS analysis of essential oils.

Conclusion

This guide provides a foundational understanding of the natural occurrence of **carquejol** in *Baccharis* species, with a focus on *B. trimera* and *B. genistelloides* as primary sources. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers and professionals in drug development and related fields. The significant variability in the chemical composition of essential oils across different *Baccharis* species underscores the importance of precise species identification and comprehensive chemical profiling in any research or commercial endeavor involving these plants. Further investigation into the biosynthetic pathways of **carquejol** and the factors influencing its production could open new avenues for its sustainable exploitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 5. rain-tree.com [rain-tree.com]
- 6. Composição química do óleo essencial de duas amostras de carqueja (*Baccharis* sp.) coletadas em Paty do Alferes - Rio de Janeiro Translated title: Chemical composition of essential oil from two samples of carqueja (*Baccharis* sp.) collected in Paty do Alferes - Rio de Janeiro, Brazil – ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [The Occurrence and Analysis of Carquejol in *Baccharis* Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3061002#natural-sources-of-carquejol-in-baccharis-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com